molecular formula C14H20BN3O4 B14781745 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14781745
M. Wt: 305.14 g/mol
InChI Key: JYOPATDHCCADBN-UHFFFAOYSA-N
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Description

2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a pyridine ring, which is further substituted with acetamido and carboxamide groups. Boronic acid derivatives are known for their versatility in organic synthesis and their applications in various fields such as medicinal chemistry, materials science, and catalysis .

Preparation Methods

The synthesis of 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the boronic ester group: This can be achieved by reacting a suitable pyridine derivative with a boronic acid or boronic ester reagent under appropriate conditions.

    Amidation reaction:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide include:

    2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar boronic ester group but differs in the presence of a fluoro substituent instead of acetamido and carboxamide groups.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a methoxy group and a cyclopropanesulfonamide group, providing different chemical properties and applications.

Properties

Molecular Formula

C14H20BN3O4

Molecular Weight

305.14 g/mol

IUPAC Name

2-acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H20BN3O4/c1-8(19)18-12-10(11(16)20)6-9(7-17-12)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H2,16,20)(H,17,18,19)

InChI Key

JYOPATDHCCADBN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)C(=O)N

Origin of Product

United States

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